molecular formula C15H17N3O4S B3883800 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B3883800
M. Wt: 335.4 g/mol
InChI Key: CVPKCIJLXPFNKY-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an allyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps. One common method includes the reaction of thiocarbohydrazide with 2-(thiophen-2-yl)acetic acid to form 4-amino-1,2,4-triazole-3-thione. This intermediate is then reacted with allyl bromide and 3,4-dimethoxybenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-5-phenethyl-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-m-tolyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to these similar compounds, 2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to the presence of the dimethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-4-7-18-14(16-17-15(18)23-9-13(19)20)10-5-6-11(21-2)12(8-10)22-3/h4-6,8H,1,7,9H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPKCIJLXPFNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-Allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

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